β-麦角隐亭

描述

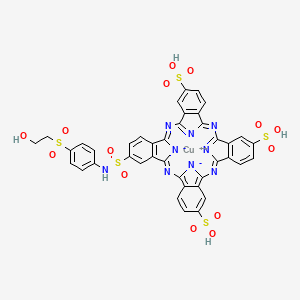

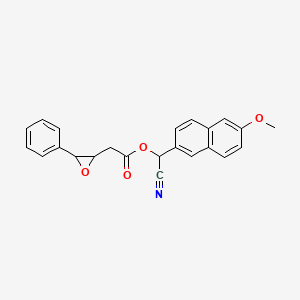

Beta-Ergocryptinine is a natural product found in Festuca rubra and Claviceps purpurea . It is an ergopeptine and one of the ergoline alkaloids . It is isolated from ergot or fermentation broth and it serves as starting material for the production of bromocriptine .

Synthesis Analysis

The biosynthetic pathways to ergocryptine start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP). DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus .Molecular Structure Analysis

Beta-Ergocryptinine has a molecular formula of C32H41N5O5 and a molecular weight of 575.7 g/mol . Two isomers of ergocryptine exist, α-ergocryptine and β-ergocryptine. The beta differs from the alpha form only in the position of a single methyl group, which is a consequence of the biosynthesis in which the proteinogenic amino acid leucine is replaced by isoleucine .Chemical Reactions Analysis

The α- and β- epimers of ergocryptinine, and the pair β-ergocryptine and ergocristine are not always separated, although with LC-MS/MS detection ergocryptine and ergocristine can be distinguished by their different masses .Physical And Chemical Properties Analysis

Beta-Ergocryptinine has a molecular weight of 575.7 g/mol .科学研究应用

雌激素受体基因结构和表达: Enmark 等人 (1997) 探索了人类雌激素受体 β 基因的基因组结构和染色体定位,揭示了其在包括睾丸和卵巢颗粒细胞在内的多种组织中的表达。这可能与理解麦角生物碱(如 β-麦角隐亭)对雌激素受体的作用有关 (Enmark 等人,1997).

β-羟基-β-甲基丁酸 (HMB) 对运动表现的影响: Wilson 等人 (2008) 回顾了亮氨酸代谢物 HMB(一种促效剂)对运动表现和肌肉肥大的影响。尽管与 β-麦角隐亭没有直接关系,但这项研究为麦角生物碱的促效应用提供了背景 (Wilson 等人,2008).

食品中的麦角生物碱: Klug 等人 (1988) 开发了一种在谷物产品(包括 β-麦角隐亭)中对麦角生物碱进行常规分析的方法。这对食品安全和了解麦角生物碱的污染途径至关重要 (Klug 等人,1988).

化学物质与雌激素受体 β 的相互作用: Kuiper 等人 (1998) 研究了各种化学物质(包括植物雌激素)与雌激素受体 β 的雌激素活性。这项研究有助于理解麦角生物碱(如 β-麦角隐亭)如何与雌激素受体相互作用 (Kuiper 等人,1998).

小鼠脑中的雌激素受体 β: Mitra 等人 (2003) 详细介绍了成年卵巢切除小鼠脑中 ER β 的分布,提供了麦角生物碱如何与脑中雌激素受体相互作用的见解 (Mitra 等人,2003).

麦角肽生物碱的差向异构化: Smith 和 Shappell (2002) 研究了麦角肽生物碱在各种溶剂中的差向异构化,这对理解 β-麦角隐亭等化合物的稳定性和活性至关重要 (Smith & Shappell,2002).

安全和危害

It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

(6aR,9S)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18-,20-,24+,25-,27-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWXOXLDOMRDHW-NKIAMHPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Ergocryptinine | |

CAS RN |

19467-61-9 | |

| Record name | beta-Ergocryptinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019467619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-ERGOCRYPTININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142T1S7N8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)

![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)

![6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B570604.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)